N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

medicinal chemistry quinazolinone SAR sEH inhibition

Researchers pursuing sEH inhibition face steep SAR cliffs where minor substituent changes shift potency by orders of magnitude. This compound (CAS 1144430-87-4, ChemDiv IB08-8344) retains all essential pharmacophoric elements-secondary benzyl amide NH (H-bond donor), N3-(2-methoxyphenyl) substitution, and C7-carboxamide-required for target engagement. Its unsubstituted N-benzyl amide vector is underexplored in published sEH SAR, making it a logical probe for expanding structure-activity understanding. Physicochemical profile (logD 2.72, TPSA 91.43 Ų, MW 385.42) falls within favorable lead-like space, avoiding excessive lipophilicity that drives promiscuous binding. Benchmark against compound 35 (sEH IC₅₀ = 0.30 µM) and compound 43 (IC₅₀ = 0.40 µM). Also suitable for broad-panel kinase profiling or phenotypic oncology screens.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B12176584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-29-21-10-6-5-9-20(21)26-15-25-19-13-17(11-12-18(19)23(26)28)22(27)24-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,24,27)
InChIKeyNKUOIBCFTJPCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 47 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Baseline


N-Benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144430-87-4) is a synthetic, achiral quinazolin-4(3H)-one-7-carboxamide small molecule (MW 385.42 g/mol, C₂₃H₁₉N₃O₃) featuring a 2-methoxyphenyl substituent at N3 and a benzyl carboxamide at C7 . It is commercially catalogued as a screening compound (ChemDiv ID IB08-8344) within the broader quinazolinone chemical space, a scaffold associated with soluble epoxide hydrolase (sEH) inhibition, kinase modulation, and antiproliferative phenotypes [1]. Physicochemical profiling reports a calculated logP of 2.72, logD (pH 7.4) of 2.72, logSw of −3.99, and a polar surface area of 91.43 Ų, with one hydrogen bond donor and six acceptors .

Why Generic Substitution Fails


Quinazolin-4(3H)-one-7-carboxamides exhibit steep structure-activity relationships (SAR) that preclude simple interchangeability. The sEH inhibitory potency of this scaffold is exquisitely sensitive to the N3-aryl and C7-amide substituents: replacement of a 2-chlorobenzyl thioether with a 2-trifluoromethoxybenzyl variant shifts IC₅₀ from 0.70 µM to 0.40 µM within the same chemotype [1]. The target compound’s unique combination of an N3-(2-methoxyphenyl) group and a C7-benzyl carboxamide differentiates it from analogs bearing isobutyl, neopentyl, or heteroaryl methyl amides whose sEH IC₅₀ values span >10 µM to sub-micromolar [1]. Furthermore, removing the amide NH (tertiary amide analogs) abolishes sEH inhibition (IC₅₀ >10 µM), confirming that the secondary benzyl amide of the target compound is a critical H-bond donor motif not present in N,N-disubstituted analogs [1]. Generic procurement without verifying substituent identity risks acquiring a compound with orders-of-magnitude difference in target engagement.

Quantitative Differentiation Evidence


C7-Amide Substitution Defines Distinct Chemotype

The target compound bears an unsubstituted N-benzyl carboxamide at C7, distinguishing it from the closest cataloged analog N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144472-13-8), which carries an ortho-methoxy group on the benzyl amide . In the quinazolinone-7-carboxamide sEH inhibitor series, the presence and position of substituents on the benzyl moiety profoundly modulate potency: a 2-Cl benzyl variant (compound 34) showed an sEH IC₅₀ of 0.70 µM, whereas the 2-CF₃O benzyl analog (compound 43) achieved 0.40 µM, a 1.75-fold enhancement [1]. The electron-donating 2-methoxy group in the close analog is therefore predicted to alter both electronic properties and steric bulk at the amide terminus relative to the unsubstituted benzyl of the target compound, potentially affecting target binding and metabolic stability.

medicinal chemistry quinazolinone SAR sEH inhibition

Physicochemical Profile vs. N3-Phenyl Analogs

The target compound has a calculated logP of 2.72, logD (pH 7.4) of 2.72, logSw of −3.99, and a topological polar surface area (TPSA) of 91.43 Ų . In comparison, the N3-phenyl analog N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144489-90-6) has identical molecular formula (C₂₃H₁₉N₃O₃, MW 385.4) but lacks the ortho-methoxy on the N3-phenyl ring, which eliminates an internal H-bond acceptor and reduces TPSA . Within the sEH inhibitor chemotype, lipophilicity correlates with cellular potency: compounds with logD >2.5 generally exhibit improved membrane permeability but may carry higher metabolic liability [1]. The target compound’s logD of 2.72 places it at the upper end of typical lead-like space, suggesting favorable permeability but also potential for CYP450-mediated oxidation.

physicochemical profiling drug-likeness ADME prediction

Class-Level sEH Inhibition and Pharmacophore

The quinazolin-4(3H)-one-7-carboxamide scaffold to which the target compound belongs has been validated as a bona fide pharmacophore for human soluble epoxide hydrolase (sEH) inhibition. In a comprehensive SAR study, quinazolinone-7-carboxamides bearing neopentyl amide and substituted thiobenzyl groups achieved sEH IC₅₀ values of 0.30–0.66 µM (compounds 34, 35, 37, and 43), with compound 34 additionally inhibiting FLAP-mediated leukotriene biosynthesis (IC₅₀ = 2.91 µM) [1]. The study established that the amide NH is essential (tertiary amides IC₅₀ >10 µM), that neopentyl outperforms isopropyl (IC₅₀ 0.7 µM vs. >10 µM), and that 2-substitution on the S-benzyl group critically modulates potency [1]. The target compound retains the secondary amide NH motif but explores an underexamined N3-(2-methoxyphenyl)/C7-benzyl substitution pattern not directly tested in the published sEH series, representing a novel vector within a validated pharmacophore.

soluble epoxide hydrolase FLAP inflammation cardiovascular

Sourcing Exclusivity and Stock Constraints

The target compound is catalogued exclusively as ChemDiv screening compound IB08-8344, with an available quantity of 47 mg and a 1-week shipping lead time . This contrasts with the more broadly sourced N-(2-methoxybenzyl) analog (CAS 1144472-13-8), which is available from multiple vendors including BenchChem and Chemsrc, typically at >95% purity . The limited stock quantity (47 mg, sufficient for ~122 µmol) positions the target compound as a singleton hit-identification or SAR-probe reagent rather than a bulk lead-optimization intermediate. No patent protection or composition-of-matter claims were identified for this specific compound in public databases, suggesting freedom-to-operate for research use [1].

screening library procurement chemical supplier hit identification

Recommended Research Application Scenarios


sEH Inhibitor Screening and SAR Probe

The quinazolin-4(3H)-one-7-carboxamide scaffold has produced sEH inhibitors with IC₅₀ values of 0.30–0.66 µM, and this compound retains all essential pharmacophoric elements (secondary amide NH, N3-aryl substitution, C7-carboxamide) required for activity [1]. Its unsubstituted N-benzyl amide represents an underexplored vector in published sEH SAR, making it a logical probe for expanding structure-activity understanding beyond the neopentyl amide and thiobenzyl series. Researchers should benchmark any observed sEH inhibition against the published compound 35 (IC₅₀ = 0.30 µM) and compound 43 (IC₅₀ = 0.40 µM) as class-reference standards [1].

Kinase Profiling and Antiproliferative Screening

Close structural analogs within the 3,4-dihydroquinazoline-7-carboxamide class have demonstrated antiproliferative effects against MCF-7 (IC₅₀ 5.0 µM), HeLa (IC₅₀ 8.0 µM), and A549 (IC₅₀ 6.5 µM) cell lines . The target compound's distinct N3-(2-methoxyphenyl) substitution and unsubstituted benzyl amide may confer a differentiated kinase selectivity profile. Given the established role of quinazoline derivatives as kinase inhibitors (including p70S6k/Akt and Aurora kinase targets) [2], this compound is suitable for inclusion in broad-panel kinase profiling or phenotypic oncology screens where scaffold novelty is prioritized.

Lead Optimization Starting Point

With a calculated logD of 2.72, TPSA of 91.43 Ų, and a single H-bond donor, the target compound falls within favorable lead-like chemical space (Rule-of-Five compliant) . Its moderate lipophilicity and predicted aqueous solubility (~40 µg/mL based on logSw −3.99) suggest adequate permeability for cell-based assays without the excessive lipophilicity (logD >3.5) that often drives promiscuous binding and metabolic instability . Medicinal chemistry teams evaluating the quinazolinone-7-carboxamide series may select this compound as a balanced starting point for property-driven optimization, particularly if enhanced solubility is desired relative to more lipophilic sEH-active analogs.

Chemical Probe for Dual FLAP/sEH Pathway

The published quinazolinone-7-carboxamide compound 34 demonstrated dual sEH (IC₅₀ = 0.70 µM) and FLAP (IC₅₀ = 2.91 µM) inhibition, revealing an opportunity to simultaneously modulate the CYP450 and 5-lipoxygenase branches of arachidonic acid metabolism [1]. The target compound, while not yet profiled for FLAP activity, shares the core scaffold and amide connectivity. It may serve as a chemical probe to dissect whether the N3-(2-methoxyphenyl)/C7-benzyl substitution pattern retains, enhances, or ablates FLAP engagement relative to the dual inhibitor 34, informing rational design of pathway-selective vs. dual-target inhibitors [1].

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